Acetanilide

Description

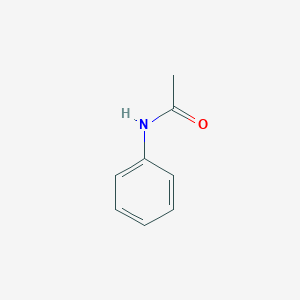

Structure

3D Structure

Propriétés

IUPAC Name |

N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERHIULMFGESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

137020-73-6 | |

| Record name | Poly(N-acetylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137020-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022543 | |

| Record name | N-Acetylaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetanilide is a white to gray solid. (NTP, 1992), Dry Powder, White odorless solid; [Hawley] White to gray solid; Sensitive to prolonged contact with air; [CAMEO] Off-white chips; [Alfa Aesar MSDS], Solid | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3390 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Acetylarylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

579 °F at 760 mmHg (NTP, 1992), 304 °C @ 760 MM HG | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

345 °F (NTP, 1992), 169 °C, 337 °F; 169 °C (OPEN CUP) | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3390 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 1 G SOL IN 185 ML WATER, 3.4 ML ALC, 20 ML BOILING WATER, 3 ML METHANOL, 4 ML ACETONE, 0.6 ML BOILING ALCOHOL, IN 3.7 ML CHLOROFORM, 5 ML GLYCEROL, 8 ML DIOXANE, 47 ML BENZENE, 18 ML ETHER; VERY SPARINGLY SOL IN PETROLEUM ETHER; CHLORAL HYDRATE INCREASES SOLUBILITY IN WATER, SOL IN TOLUENE; VERY SOL IN HOT TOLUENE, IN CARBON TETRACHLORIDE, Water solubility= 6.93X10+3 mg/l at 25 °C, Slightly soluble in water; very soluble in ethanol and acetone; soluble in ethyl ether., 6.39 mg/mL at 25 °C | |

| Record name | SID85148657 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Acetylarylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.219 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2190 @ 15 °C | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.65 | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 237 °F (NTP, 1992), 0.00122 [mmHg], 1.22X10-3 mm Hg at 25 °C | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3390 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC PLATES OR SCALES FROM WATER, WHITE SHINING CRYSTALLINE SCALES, White, shining crystalline leaflets or white crystalline powder., Colorless, glossy, crystalline material. | |

CAS No. |

103-84-4, 55576-55-1 | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetylaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP86R356CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Acetylarylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237.7 °F (NTP, 1992), 114.3 °C | |

| Record name | ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the fundamental properties of Acetanilide for research?

Acetanilide: A Comprehensive Technical Guide for Researchers

Introduction: this compound, also known as N-phenylacetamide, is an organic compound with the chemical formula C₆H₅NHC(O)CH₃.[1] It is an odorless, solid chemical that typically appears as white to gray flakes or a crystalline powder.[1][2][3] Historically significant as one of the first aniline derivatives found to possess analgesic and antipyretic properties, it was introduced into medicine in 1886 under the trade name Antifebrin.[1][2][4] While its direct therapeutic use has been largely discontinued due to toxicity, this compound remains a compound of great interest in research and industry.[1][5] It serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and rubber accelerators, and is a model compound for studying electrophilic aromatic substitution and purification techniques like recrystallization.[1][2][6][7] This guide provides an in-depth overview of its fundamental properties, experimental protocols, and key characteristics relevant to scientific research.

Physical and Chemical Properties

This compound is a stable, combustible solid under most conditions.[1][2][8] It is characterized by its white, glossy, crystalline appearance.[3][8] While only slightly soluble in cold water, its solubility increases significantly in hot water, a property pivotal for its purification.[2][8][9] It is readily soluble in various organic solvents.[2][8][9]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO | [1][2][9] |

| Molar Mass | 135.17 g/mol | [3][9] |

| Appearance | White, glossy, crystalline powder or flakes | [2][3][8] |

| Odor | Odorless | [2][3] |

| Melting Point | 113–115 °C (235–239 °F) | [1][2][9] |

| Boiling Point | 304 °C (579 °F) | [1][2][8] |

| Density | 1.219 g/cm³ | [1][3][9] |

| Solubility in Water | <0.56 g/100 mL (25 °C) | [1] |

| Solubility (Other) | Soluble in hot water, ethanol, diethyl ether, acetone, chloroform, glycerol, and benzene. | [1][2][5][8] |

| pKa (conjugate acid) | 0.5 (at 25 °C) | [1][8] |

| Flash Point | 174 °C (345 °F) | [1][3] |

| Vapor Density | 4.65 (relative to air) | [3][8] |

| Vapor Pressure | 1 mm Hg (at 114 °C) | [8] |

Spectroscopic Data for Characterization

Spectroscopic analysis is fundamental for the identification and purity assessment of this compound in a research setting. The key spectral features are summarized below.

| Spectroscopic Technique | Feature | Chemical Shift / Wavenumber | Source(s) |

| ¹H NMR | Methyl Protons (CH₃) | ~2.1 ppm | [10][11] |

| para-Aromatic Proton | ~7.0 ppm | [10][11] | |

| meta-Aromatic Protons | ~7.2 ppm | [10][11] | |

| ortho-Aromatic Protons | ~7.4 ppm | [10][11] | |

| Amide Proton (NH) | ~8.75 ppm | [10][11] | |

| ¹³C NMR | Methyl Carbon (CH₃) | ~24.1 ppm | [10][11] |

| ortho-Aromatic Carbons | ~120.4 ppm | [10][11] | |

| para-Aromatic Carbon | ~124.1 ppm | [10][11] | |

| meta-Aromatic Carbons | ~128.7 ppm | [10][11] | |

| ipso-Aromatic Carbon | ~138.2 ppm | [10][11] | |

| Carbonyl Carbon (C=O) | ~169.5 ppm | [10][11] | |

| Infrared (IR) Spectroscopy | N-H Stretch | 3200–3500 cm⁻¹ | [12] |

| Aromatic C-H Stretch | 3000–3100 cm⁻¹ | [12] | |

| Carbonyl (Amide I) Stretch (C=O) | 1650–1700 cm⁻¹ | [12] |

Synthesis and Purification Protocols

This compound is most commonly synthesized in the laboratory via the acetylation of aniline using acetic anhydride.[1][5][13] The reaction is a classic example of nucleophilic acyl substitution.[13][14]

Experimental Protocol: Synthesis of this compound

This protocol describes the preparation of this compound from aniline and acetic anhydride.

Materials:

-

Aniline (C₆H₅NH₂)

-

Acetic anhydride ((CH₃CO)₂O)

-

Glacial acetic acid (CH₃COOH) or concentrated Hydrochloric Acid (HCl)

-

Sodium acetate (CH₃COONa) solution (if using HCl)

-

Distilled water

-

Ice

-

Round-bottom flask or Erlenmeyer flask

-

Reflux condenser (optional, for heating)

-

Beaker

-

Stirring rod

-

Buchner funnel and filter flask for vacuum filtration

Procedure:

-

In a flask, combine 5 mL of aniline with 10 mL of a 1:1 mixture of acetic acid and acetic anhydride.[2] Alternatively, dissolve aniline in a small amount of hydrochloric acid and water.[14][15]

-

Gently heat the mixture under reflux for 15-20 minutes.[2][16] If using the HCl method, slowly add the acetic anhydride, followed by a solution of sodium acetate to regenerate the free aniline nucleophile.[14][15]

-

While still hot, pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water, stirring continuously.[2][16] This will cause the crude this compound to precipitate out of the solution.

-

Stir the mixture vigorously to hydrolyze any excess acetic anhydride.[16]

-

Cool the mixture in an ice bath for 15-20 minutes to ensure complete crystallization of the product.[14]

-

Collect the crude this compound precipitate by vacuum filtration using a Buchner funnel.[14][17]

-

Wash the crystals on the filter paper with small portions of ice-cold water to remove soluble impurities.[14]

-

Allow the crude product to air dry before proceeding with purification.

Experimental Protocol: Purification by Recrystallization

The crude this compound is purified by recrystallization from water, leveraging its higher solubility in hot water compared to cold water.[13][17][18]

Materials:

-

Crude this compound

-

Distilled water

-

Erlenmeyer flasks

-

Hot plate

-

Boiling chips

-

Activated charcoal (optional, for decolorizing)

-

Buchner funnel and filter flask

Procedure:

-

Transfer the crude this compound to a 125-mL Erlenmeyer flask.[18]

-

Add approximately 50 mL of water and a boiling chip.[18] Heat the mixture on a hot plate until the water boils and the this compound dissolves completely.[18][19] Add a minimum amount of additional hot water dropwise only if necessary to fully dissolve the solid.[19]

-

If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal to adsorb colored impurities.[16][18] Reheat the solution to boiling.

-

Perform a hot filtration to remove the charcoal and any other insoluble impurities.[19]

-

Allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask, as slow cooling promotes the formation of larger, purer crystals.[20]

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 10 minutes to maximize crystal formation.[19]

-

Collect the purified crystals by vacuum filtration.[19]

-

Wash the crystals with a small amount of ice-cold water.[19]

-

Dry the pure this compound crystals on the filter paper with the vacuum on for 5-10 minutes, then transfer to a watch glass to dry completely.[19] The purity can be verified by its melting point, which should be sharp and within the range of 114-116°C.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 103-84-4 [chemicalbook.com]

- 3. This compound | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. britannica.com [britannica.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. ud.goldsupplier.com [ud.goldsupplier.com]

- 8. chembk.com [chembk.com]

- 9. study.com [study.com]

- 10. Organic Synthesis International: GREEN this compound SYNTHESIS AND SPECTRAL ANALYSIS [organicsynthesisinternational.blogspot.com]

- 11. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 12. brainly.com [brainly.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. byjus.com [byjus.com]

- 17. Preparation of this compound: Step-by-Step Lab Guide [vedantu.com]

- 18. Preparation of this compound [cs.gordon.edu]

- 19. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 20. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

The Serendipitous Discovery and Scientific Unraveling of Acetanilide's Analgesic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and discovery of Acetanilide's analgesic and antipyretic properties, from its accidental introduction into medicine to the elucidation of its metabolic fate. The journey of this compound is a compelling case study in the evolution of pharmacology, highlighting the transition from serendipitous observation to mechanistic understanding in drug development.

A Fortunate Mishap: The Discovery of Antifebrin

The story of this compound's medicinal properties begins in 1886 at the University of Strassburg, then in Germany.[1][2] Professor Adolf Kussmaul tasked two of his assistants, Arnold Cahn and Paul Hepp, with treating a patient suffering from intestinal worms with naphthalene.[1][2][3] To their surprise, the patient's fever subsided significantly, although the parasitic infection remained.[1][3] Upon investigation, it was revealed that the pharmacy had mistakenly supplied them with this compound, a coal tar derivative, instead of naphthalene.[1][2][3]

Recognizing the potential of this accidental finding, Cahn and Hepp conducted further trials and confirmed this compound's potent antipyretic (fever-reducing) effects.[3] They subsequently discovered its analgesic (pain-relieving) properties as well.[3][4] In 1886, they published their findings, and the compound was quickly marketed under the trade name "Antifebrin".[2][5] this compound became one of the first synthetic analgesics and a popular alternative to opioids for pain and fever relief.[6]

Early Experimental Observations and Clinical Use

In the late 19th and early 20th centuries, the experimental protocols for testing new drugs were rudimentary compared to modern standards. The analgesic and antipyretic properties of this compound were primarily evaluated through clinical observation and, to a lesser extent, animal studies.

Experimental Protocols

Antipyretic Activity Assessment (Late 19th Century Approach):

-

Model: Fever was often induced in animals, such as rabbits or dogs, by injecting pyrogenic substances like brewer's yeast suspension.

-

Methodology:

-

The baseline rectal temperature of the animal was recorded.

-

A pyrogen was administered to induce fever, and the temperature was monitored until a stable febrile state was achieved.

-

This compound was then administered orally or via injection.

-

Rectal temperature was recorded at regular intervals to observe the drug's effect on reducing fever.

-

Analgesic Activity Assessment (Late 19th Century Approach):

Early methods for assessing pain relief in animal models were often qualitative. Some approaches included:

-

Observation of Behavioral Changes: Researchers would observe the general demeanor and response of animals to stimuli before and after drug administration.

-

Response to Painful Stimuli: Simple tests, such as applying pressure to a limb or tail and observing the withdrawal reflex, were used to gauge analgesic effects.

The primary evidence for this compound's efficacy, however, came from its widespread clinical use in treating headaches, menstrual cramps, and rheumatism.[4]

Quantitative Data from Early Studies and Clinical Use

Obtaining precise quantitative data from the late 19th and early 20th centuries is challenging due to variations in measurement and reporting. However, the available literature provides some insights into the dosages, efficacy, and toxicity of this compound.

| Parameter | Observation |

| Therapeutic Dosage | Typical oral doses ranged from 0.2 to 0.5 grams. |

| Antipyretic Efficacy | This compound was noted to cause a rapid and often significant drop in body temperature in febrile patients. |

| Analgesic Efficacy | It was widely regarded as an effective treatment for various types of mild to moderate pain, such as headaches and musculoskeletal pain.[4][6] |

| Acute Toxicity (LD50) | In mice, the intraperitoneal LD50 of 3-hydroxythis compound (a related compound) was found to be 1025 mg/kg. |

| Primary Toxic Effect | The most significant and alarming side effect was cyanosis, a bluish discoloration of the skin, due to methemoglobinemia.[6] This condition impairs the oxygen-carrying capacity of the blood.[6] |

The Unraveling of a Metabolic Mystery: Brodie and Axelrod's Landmark Study

For decades, the mechanism of this compound's therapeutic action and its toxicity remained a puzzle. The prevailing hypothesis was that this compound itself was the active agent. However, in 1948, Bernard Brodie and Julius Axelrod at the New York University College of Medicine published a groundbreaking study titled "The Fate of this compound in Man," which fundamentally changed the understanding of this drug.[1][7][8][9][10]

Experimental Protocol of Brodie and Axelrod (1948)

Brodie and Axelrod's study was a meticulous investigation into the metabolic pathway of this compound in humans.

-

Human Subjects: The researchers administered a single oral dose of 1 gram of this compound to human volunteers.[1]

-

Sample Collection: Plasma and urine samples were collected over a 24-hour period.[8]

-

Analytical Methods: They developed and applied sensitive and specific colorimetric methods to identify and quantify this compound and its metabolites in the biological samples.

-

Metabolite Identification: Their analysis revealed that this compound was rapidly and extensively metabolized in the body.

Key Findings

-

Paracetamol as the Major Metabolite: The study demonstrated that the primary metabolite of this compound was N-acetyl-p-aminophenol, now known as paracetamol or acetaminophen.[1]

-

Analgesic Activity of Paracetamol: They established that paracetamol itself possessed potent analgesic and antipyretic properties, suggesting it was the true active agent.

-

Aniline as the Toxic Metabolite: A smaller fraction of this compound was found to be hydrolyzed to aniline.[1] Brodie and Axelrod showed that aniline is further metabolized to phenylhydroxylamine, the compound responsible for oxidizing hemoglobin to methemoglobin, thus causing the observed cyanosis.[1]

-

Safety of Paracetamol: Crucially, they found that the administration of pure paracetamol did not lead to the formation of methemoglobin, indicating it was a much safer alternative to this compound.

Quantitative Data from Brodie and Axelrod's Study

| Metabolite | Percentage of Administered this compound Excreted in Urine (24 hours) |

| N-acetyl-p-aminophenol (Paracetamol) | ~80% (as conjugates) |

| Aniline | A minor fraction |

| Unchanged this compound | 0.1-0.2% |

Visualizing the Metabolic Pathway and Discovery Timeline

The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships and pathways discussed.

Historical Perspective on the Mechanism of Action

Prior to Brodie and Axelrod's work, the mechanism of action of analgesics was poorly understood.[11][12][13] In the late 19th and early 20th centuries, theories of drug action were largely based on empirical observations rather than a deep understanding of molecular pathways. The prevailing view was that drugs interacted with "receptors" in the body, a concept that was still in its infancy. For this compound, it was simply accepted that the molecule itself possessed intrinsic antipyretic and analgesic properties, likely acting on the central nervous system to reduce fever and pain. The discovery that a metabolite was the active compound was a paradigm shift in pharmacology and underscored the importance of studying drug metabolism.

Conclusion

The history of this compound is a powerful illustration of the scientific journey from serendipity to targeted drug design. Its accidental discovery opened the door to a new class of synthetic analgesics, while the subsequent investigation into its toxicity led to the identification of a safer and more effective drug, paracetamol, which remains a cornerstone of pain and fever management today. This technical guide provides a historical and scientific framework for understanding this pivotal chapter in the history of pharmacology, offering valuable lessons for contemporary researchers and drug development professionals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pain relief: from coal tar to paracetamol | Feature | RSC Education [edu.rsc.org]

- 3. oracletutoring.ca [oracletutoring.ca]

- 4. This compound | synthesis, analgesic, antipyretic | Britannica [britannica.com]

- 5. scribd.com [scribd.com]

- 6. This compound and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 7. NLM History of Medicine Finding Aids [findingaids.nlm.nih.gov]

- 8. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]

- 9. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 10. [PDF] The fate of this compound in man. | Semantic Scholar [semanticscholar.org]

- 11. londonpainclinic.com [londonpainclinic.com]

- 12. atrainceu.com [atrainceu.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Mechanism of Acetanilide from Aniline and Acetic Anhydride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of acetanilide from aniline and acetic anhydride. It covers the underlying reaction mechanism, detailed experimental protocols, and quantitative data pertinent to the synthesis and purification processes.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from aniline is a classic example of nucleophilic acyl substitution. The reaction involves the acetylation of the primary amino group (-NH₂) of aniline.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[1][2]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.[1]

-

Elimination of Leaving Group: The intermediate is unstable and collapses. This results in the elimination of an acetate ion (a good leaving group), which subsequently abstracts a proton from the nitrogen atom.

-

Product Formation: The final products are the stable amide, this compound, and a molecule of acetic acid as a byproduct.[1][3]

The overall reaction is: C₆H₅NH₂ (Aniline) + (CH₃CO)₂O (Acetic Anhydride) → C₆H₅NHCOCH₃ (this compound) + CH₃COOH (Acetic Acid)

Caption: Reaction mechanism of aniline acetylation.

Quantitative Data Summary

The efficiency of this compound synthesis can vary based on the chosen protocol and reaction conditions. The following table summarizes quantitative data from several cited experimental methods.

| Reactants (Aniline) | Reactants (Acetylating Agent) | Other Reagents/Catalysts | Key Conditions | Reported Yield |

| 1.0 mL (10 mmol) | Glacial Acetic Acid (3.0 mL) | Magnesium Sulphate Heptahydrate (50 mg) | Reflux for 90 minutes at 118°C.[4] | 92%[4] |

| 100 g | Acetic Acid (150 g) | None | Boil for 10-12 hours. | 220-250 g |

| 500 mg | Acetic Anhydride (0.6 mL) | Conc. HCl (0.45 mL), Sodium Acetate (530 mg) | Room temperature mixing, then cooling in an ice bath.[5] | Not specified |

| 10 mL | Acetic Anhydride / Glacial Acetic Acid (20 mL) | Zinc Dust | Gentle heating/reflux for 15-20 minutes.[6] | Not specified |

| 2.04 g | Acetic Acid (3.7 mL) | None | Microwave irradiation (160 MHz) for 40-50 minutes.[7] | 70-80%[7] |

Experimental Protocols

A generalized workflow for the synthesis and purification of this compound is outlined below. This typically involves the reaction itself, followed by isolation of the crude product and purification via recrystallization.

Caption: General experimental workflow for this compound synthesis.

Below are two detailed protocols representing common methods for synthesizing this compound.

Protocol 1: Acetylation using HCl and Sodium Acetate

This method is common in teaching labs and involves dissolving aniline in an acidic medium before reaction.

-

Principle: Aniline is sparingly soluble in water; converting it to aniline hydrochloride increases its solubility. Sodium acetate is then added to buffer the solution and regenerate the free aniline nucleophile in situ for the reaction to proceed.[1][8]

-

Materials and Reagents:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Anhydride

-

Sodium Acetate

-

Distilled Water

-

Erlenmeyer flasks, beakers, graduated cylinders

-

Ice bath

-

Buchner funnel and vacuum filtration apparatus

-

-

Procedure:

-

In a 125-mL Erlenmeyer flask, dissolve 500 mg of aniline in 14 mL of water. Two layers will be observed.[5]

-

Add 0.45 mL of concentrated HCl to the mixture to form a clear solution of aniline hydrochloride.[5]

-

In a separate beaker, prepare a solution by dissolving 530 mg of sodium acetate in 3 mL of water.[5]

-

To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl to mix.[5]

-

Immediately add the sodium acetate solution to the reaction mixture. This compound will precipitate as a white solid.[5]

-

Cool the mixture in an ice bath for 15-20 minutes to maximize crystal formation.[1]

-

Collect the crude this compound crystals by vacuum filtration using a Buchner funnel and wash with a small amount of ice-cold water.[1]

-

Protocol 2: Acetylation in Glacial Acetic Acid with Zinc Dust

This method uses glacial acetic acid as a solvent and includes zinc dust to prevent oxidation.

-

Principle: Aniline is acetylated by acetic anhydride in a glacial acetic acid solvent. Zinc dust is added as a precaution to prevent the oxidation of aniline during the reaction, which can be sensitive to air oxidation, especially when heated.[6]

-

Materials and Reagents:

-

Aniline

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Zinc Dust

-

Round bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Beaker with ice-cold water

-

Buchner funnel and vacuum filtration apparatus

-

-

Procedure:

-

In a round bottom flask, combine 10 mL of aniline, 20 mL of a mixture of acetic anhydride and glacial acetic acid, and a small amount of zinc dust.[6]

-

Attach a reflux condenser to the flask.

-

Gently heat the mixture in an oil bath, maintaining a gentle reflux for 15-20 minutes.[6]

-

After the reflux period, carefully pour the hot reaction mixture into a beaker containing ice-cold water, stirring constantly.[6]

-

Stir the resulting mixture vigorously to hydrolyze any excess acetic anhydride and to promote the precipitation of this compound.[6]

-

Collect the crude product by vacuum filtration.

-

Purification by Recrystallization

The crude this compound obtained from the synthesis must be purified to remove unreacted starting materials and byproducts. Recrystallization is the standard method.

-

Principle: Recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent.[9] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities are either insoluble in the hot solvent (and can be filtered off) or remain dissolved in the cold solvent. This compound is typically recrystallized from hot water or an ethanol/water mixture.[8][9]

-

Procedure:

-

Transfer the crude this compound to a beaker.

-

Add a minimum volume of hot distilled water (or other suitable solvent) and heat gently until all the solid has just dissolved.[9]

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.[9]

-

Allow the clear, hot solution to cool slowly to room temperature.

-

Once at room temperature, place the beaker in an ice bath for approximately 30 minutes to maximize the formation of pure crystals.[6]

-

Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold water, and allow them to dry completely.[1]

-

The purity of the final product can be assessed by its melting point, which should be sharp and close to the literature value of 114.3 °C.[3]

-

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 4. ijtsrd.com [ijtsrd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. ymerdigital.com [ymerdigital.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Preparation of this compound [cs.gordon.edu]

Physical and chemical properties of N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylacetamide, also known as acetanilide, is a synthetically versatile organic compound with a rich history in medicinal chemistry.[1] As a derivative of aniline, its chemical scaffold serves as a foundational structure for a diverse array of biologically active molecules.[2] This technical guide provides an in-depth overview of the core physical and chemical properties of N-phenylacetamide, detailed experimental protocols for its synthesis and purification, an analysis of its chemical reactivity, and an exploration of its relevance in biological signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams.

Core Properties of N-Phenylacetamide

N-phenylacetamide is a white, odorless solid crystalline substance with a flake-like appearance.[1][3] It was first introduced to medicine in 1886 as "Antifebrin" due to its analgesic and antipyretic properties.[4]

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of N-phenylacetamide are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N-phenylacetamide | [5] |

| Synonyms | This compound, N-acetylaniline, Antifebrin | [1][5][6] |

| CAS Number | 103-84-4 | [5][6] |

| Molecular Formula | C₈H₉NO | [6][7] |

| Molecular Weight | 135.17 g/mol | [6][7] |

| Appearance | White crystalline powder or flakes | [3][6] |

Physicochemical Data

The key physicochemical properties of N-phenylacetamide are crucial for its application in synthesis and drug formulation.

| Property | Value | Reference(s) |

| Melting Point | 113-115 °C | [6][7] |

| Boiling Point | 304 °C | [6][7] |

| Density | 1.219 g/cm³ | [6] |

| Flash Point | 173.9 °C | [6] |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, acetone, and chloroform. | [6] |

Synthesis and Purification

The most common laboratory synthesis of N-phenylacetamide involves the acetylation of aniline with acetic anhydride or glacial acetic acid.[6]

Experimental Protocol: Synthesis of N-Phenylacetamide

Materials:

-

Aniline

-

Glacial acetic acid or Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine aniline and an excess of glacial acetic acid or acetic anhydride.[6]

-

Set up a reflux condenser and heat the mixture to reflux.[6]

-

Continue heating until the reaction is complete, which can be monitored by the absence of free aniline.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the crude N-phenylacetamide.[8]

-

Collect the crude product by vacuum filtration.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude N-phenylacetamide

-

Water (solvent)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Activated charcoal (optional)

Procedure:

-

Dissolve the crude N-phenylacetamide in a minimum amount of boiling water in an Erlenmeyer flask.[9] this compound is significantly more soluble in hot water than in cold water.[6]

-

If the solution is colored, add a small amount of activated charcoal to adsorb the impurities and boil for a few minutes.[6]

-

Perform a hot filtration to remove any insoluble impurities and the activated charcoal.[9]

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of large, pure crystals.[9]

-

Further cool the flask in an ice bath to maximize the yield of the crystals.[9]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

-

Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[10]

-

Dry the purified N-phenylacetamide crystals. The purity can be assessed by its melting point.[10]

Chemical Reactivity

The chemical reactivity of N-phenylacetamide is primarily dictated by the acetamido group and the phenyl ring.

Hydrolysis

N-phenylacetamide can be hydrolyzed back to aniline and acetic acid under acidic or basic conditions.[11] This reaction is essentially the reverse of its synthesis.

Electrophilic Aromatic Substitution

The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group for electrophilic aromatic substitution.[12] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions.[12] A common example is the nitration of N-phenylacetamide.

Nitration of N-phenylacetamide:

When N-phenylacetamide is treated with a mixture of concentrated nitric acid and sulfuric acid, the nitro group (-NO₂) is introduced predominantly at the para position, with a smaller amount of the ortho isomer being formed.[13]

Spectral Data

The following table summarizes the characteristic spectral data for N-phenylacetamide.

| Technique | Key Features |

| IR Spectrum | Characteristic peaks for N-H stretching, C=O stretching (amide I band), and C-N stretching (amide II band), as well as aromatic C-H and C=C stretching. |

| ¹H NMR | Signals corresponding to the acetyl protons (CH₃), the amide proton (N-H), and the aromatic protons on the phenyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the phenyl ring. |

| Mass Spec | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Note: Specific peak positions can be found in spectral databases such as the NIST WebBook.[5][14]

Biological Relevance and Signaling Pathways

While N-phenylacetamide itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities, including analgesic, antipyretic, anticancer, and anti-inflammatory properties.[4][15] For instance, the well-known analgesic and antipyretic drug, paracetamol (acetaminophen), is a hydroxylated derivative of N-phenylacetamide.[4]

Some studies have suggested that phenylacetamide derivatives may exert their effects by modulating key cellular signaling pathways. For example, 2-phenylacetamide has been shown to inhibit renal fibrosis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[16] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[16]

Conclusion

N-phenylacetamide is a compound of significant chemical and historical importance. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it a valuable building block in organic synthesis. Furthermore, the biological activities exhibited by its derivatives continue to inspire research in drug discovery and development, highlighting the enduring relevance of the N-phenylacetamide scaffold. This guide serves as a comprehensive resource for professionals engaged in the study and application of this foundational molecule.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. spectrabase.com [spectrabase.com]

- 3. Phenylacetamide, N,N-dibutyl- [webbook.nist.gov]

- 4. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 5. Acetamide, N-phenyl- [webbook.nist.gov]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. coconote.app [coconote.app]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Acetamide, N-phenyl- [webbook.nist.gov]

- 15. N,N-DIPHENYLACETAMIDE(519-87-9) 13C NMR [m.chemicalbook.com]

- 16. N,N-Diphenylacetamide | C14H13NO | CID 10615 - PubChem [pubchem.ncbi.nlm.nih.gov]

Acetanilide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acetanilide, a simple N-phenylacetamide, has long been a cornerstone in the field of organic synthesis. Its stable, yet reactive nature makes it an ideal starting material for the production of a wide array of more complex molecules, particularly within the pharmaceutical and dye industries. The acetyl group provides a protective function for the amino group of aniline, moderating its reactivity and allowing for selective substitution on the aromatic ring. This guide provides a comprehensive overview of the utility of this compound as a precursor, detailing key synthetic transformations, experimental protocols, and quantitative data for the synthesis of several commercially significant compounds.

Core Synthetic Applications of this compound

This compound serves as a pivotal intermediate in the synthesis of various pharmaceuticals, including sulfa drugs and analgesics. Its reactivity is primarily centered around electrophilic aromatic substitution reactions, where the acetamido group acts as a moderate activating and ortho-, para-directing group.

Electrophilic Aromatic Substitution: A Gateway to Functionalized Aromatics

The acetamido group in this compound activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the para and, to a lesser extent, ortho positions. This controlled reactivity is a significant advantage over the highly reactive and easily oxidized amino group in aniline.

Key Electrophilic Substitution Reactions:

-

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental step in the synthesis of many compounds.

-

Halogenation: Bromination and iodination of this compound are common methods for introducing halogen atoms, which can serve as handles for further functionalization.

-

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is crucial for the synthesis of sulfa drugs.

Synthesis of Key Derivatives from this compound

This section details the synthesis of several important compounds derived from this compound, providing both the reaction pathways and experimental protocols.

Synthesis of p-Nitrothis compound

The nitration of this compound is a classic example of electrophilic aromatic substitution and a key step in the synthesis of other derivatives like p-aminobenzoic acid and paracetamol.[1][2] The reaction involves the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2] Due to steric hindrance from the acetamido group, the para-isomer is the major product.[1]

Experimental Protocol: Nitration of this compound [3]

-

In a flask, dissolve 1.625 g of this compound in 2.5 mL of glacial acetic acid with warming.

-

Cool the solution and carefully add 2.5 mL of cold, concentrated sulfuric acid. The temperature will rise significantly.

-

Chill the mixture to approximately 10°C in an ice bath.

-

In a separate test tube, prepare the nitrating mixture by combining 0.875 mL of concentrated nitric acid and 1.25 mL of concentrated sulfuric acid, and chill this mixture in an ice bath.

-

Add the nitrating mixture dropwise to the this compound solution while maintaining the reaction temperature between 10-20°C with constant stirring. This addition should take about 15 minutes.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes. Monitor the temperature and cool if it exceeds 25°C.

-

Pour the reaction mixture onto a mixture of 25 mL of water and 6.25 g of crushed ice to precipitate the product.

-

Collect the yellow precipitate of p-nitrothis compound by vacuum filtration and wash with cold water to remove residual acid.

-

The crude product can be purified by recrystallization from ethanol.

Synthesis Pathway for p-Nitrothis compound

Caption: Nitration of this compound.

Synthesis of 4-Bromothis compound

The bromination of this compound is another important electrophilic aromatic substitution reaction. The reaction typically uses bromine in acetic acid.[4] The acetamido group directs the bromine to the para position.[5]

Experimental Protocol: Bromination of this compound

-

Dissolve a known amount of this compound in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the this compound solution with stirring.

-

After the addition is complete, allow the mixture to stand at room temperature.

-

Pour the reaction mixture into cold water to precipitate the 4-bromothis compound.

-

Collect the product by filtration, wash with water, and recrystallize from ethanol to obtain pure 4-bromothis compound.

Synthesis Pathway for 4-Bromothis compound

Caption: Bromination of this compound.

Synthesis of Sulfanilamide (a Sulfa Drug)

This compound is a key precursor in the synthesis of sulfanilamide, one of the first commercially available antibacterial drugs.[6] The synthesis is a multi-step process involving chlorosulfonation, amination, and hydrolysis.[6]

Experimental Workflow: Synthesis of Sulfanilamide from this compound [6]

-

Chlorosulfonation: React this compound with chlorosulfonic acid to form p-acetamidobenzenesulfonyl chloride. This reaction is typically heated to 60-70°C.[6]

-

Amination: Treat the p-acetamidobenzenesulfonyl chloride with aqueous ammonia. This step replaces the chlorine atom with an amino group to form p-acetamidobenzenesulfonamide. The mixture is heated to around 70°C.[6]

-

Hydrolysis: The final step is the acid-catalyzed hydrolysis of the acetamido group to an amino group, yielding sulfanilamide. This is achieved by boiling the p-acetamidobenzenesulfonamide with dilute hydrochloric acid.[6]

Workflow for Sulfanilamide Synthesis

Caption: Sulfanilamide Synthesis Workflow.

Synthesis of Paracetamol (Acetaminophen)

Paracetamol, a widely used analgesic and antipyretic, can be synthesized from this compound through a nitration, reduction, and diazotization sequence.[7][8]

Experimental Workflow: Synthesis of Paracetamol from this compound [7]

-

Nitration: this compound is nitrated to form p-nitrothis compound as described previously.

-

Reduction: The nitro group of p-nitrothis compound is reduced to an amino group to form p-aminothis compound.

-

Diazotization and Hydrolysis: The p-aminothis compound is then subjected to a diazotization reaction followed by hydrolysis to introduce a hydroxyl group at the para position, yielding paracetamol.[7]

Workflow for Paracetamol Synthesis

Caption: Paracetamol Synthesis Workflow.

Synthesis of p-Aminobenzoic Acid (PABA)

p-Aminobenzoic acid (PABA), a component of the folic acid molecule and a common ingredient in sunscreens, can be synthesized from this compound in a multi-step process.[9][10]

Experimental Workflow: Synthesis of PABA from this compound [9]

-

Nitration: this compound is first nitrated to yield p-nitrothis compound.[9]

-

Hydrolysis: The p-nitrothis compound is then hydrolyzed under acidic conditions to remove the acetyl protecting group, yielding p-nitroaniline.

-

Reduction: The nitro group of p-nitroaniline is subsequently reduced to an amino group to give p-aminobenzoic acid. Alternatively, the p-nitrothis compound can be reduced first to p-aminothis compound, followed by hydrolysis of the amide.

Workflow for PABA Synthesis

Caption: PABA Synthesis Workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of various compounds from this compound.

| Product | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| p-Nitrothis compound | This compound | HNO₃, H₂SO₄ | 10-20°C | 55-90% | 214-217 | [7],[11],[12] |

| 4-Bromothis compound | This compound | Br₂, Acetic Acid | Room Temperature | 65.5->90% | 167 | [5] |

| Sulfanilamide | This compound | 1. ClSO₃H2. aq. NH₃3. HCl, H₂O | Step 1: 60-70°CStep 2: 70°CStep 3: Boiling | 83.1% (intermediate) | 163 | [6],[13] |

| Paracetamol | This compound | 1. Nitration2. Reduction3. Diazotization | Multi-step | ~70% (overall) | 169-171 | [7],[8] |

| p-Aminobenzoic Acid | This compound | 1. Nitration2. Hydrolysis3. Reduction | Multi-step | - | 187-189 | [9] |

Note: Yields can vary significantly based on the specific experimental conditions and scale of the reaction.

This compound and Penicillin Synthesis: A Clarification

While some sources suggest that this compound is a precursor in the synthesis of penicillin, a thorough review of the scientific literature indicates that this is not the case for the industrial production of the core penicillin structure.[7] Penicillin is primarily produced via fermentation of the mold Penicillium chrysogenum, which naturally synthesizes the key intermediate 6-aminopenicillanic acid (6-APA).[14][15] This 6-APA is then chemically modified to produce a wide range of semi-synthetic penicillins.

The role of this compound in the context of penicillin is more likely as a component of the culture medium for the Penicillium mold, rather than a direct chemical precursor integrated into the final molecular structure.[6] It is crucial for researchers and drug development professionals to distinguish between chemical precursors in a synthetic pathway and components of a fermentation medium.

Conclusion

This compound remains a highly valuable and versatile precursor in organic synthesis. Its ability to undergo controlled electrophilic aromatic substitution reactions makes it an essential starting material for a variety of important compounds, particularly in the pharmaceutical industry. The synthetic routes to p-nitrothis compound, 4-bromothis compound, sulfanilamide, paracetamol, and p-aminobenzoic acid from this compound are well-established and provide excellent examples of fundamental organic transformations. While its direct role as a precursor in penicillin synthesis is not supported by current manufacturing processes, its importance in other areas of chemical and pharmaceutical production is undeniable. This guide provides a solid foundation for understanding and utilizing this compound in the development of new and existing chemical entities.

References

- 1. US4113566A - Process for preparing 6-aminopenicillanic acid - Google Patents [patents.google.com]

- 2. byjus.com [byjus.com]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. athabascau.ca [athabascau.ca]

- 6. How is this compound produced? What are its uses?_Chemicalbook [chemicalbook.com]

- 7. google.com [google.com]

- 8. History of penicillin - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. The Synthesis Of A Multistep Synthesis Procedure | 123 Help Me [123helpme.com]

- 11. Formation of 6-Aminopenicillanic Acid, Penicillins, and Penicillin Acylase by Various Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Solved Synthesis of PABA 16 PABA, p-aminobenzoic acid, is | Chegg.com [chegg.com]

- 14. Penicillin - Wikipedia [en.wikipedia.org]

- 15. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of Acetanilide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of acetanilide, a compound of significant interest in pharmaceutical and chemical research. Understanding the solubility of this compound in various organic solvents is critical for its purification, formulation, and application in drug development and organic synthesis. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data